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molecular formula C14H20N2O2 B3113189 Ethyl-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoate CAS No. 193818-30-3

Ethyl-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoate

Cat. No. B3113189
M. Wt: 248.32 g/mol
InChI Key: IRKIQOVRUNZTED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06846833B2

Procedure details

The ester obtained in Step b (0.36 g; 1.45 mmol) is dissolved in 10 ml of 6N HCl. The reaction mixture is heated at 55° C. for 4 hours. The reaction mixture is then concentrated, and the residue is taken up in AcOEt. The resulting precipitate, corresponding to the title product, is suction-filtered off over a frit and isolated in the form of a pale yellow solid.
Name
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[NH:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][CH2:13][C:14]([O:16]CC)=[O:15]>Cl>[N:1]1[C:10]2[NH:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15]

Inputs

Step One
Name
Quantity
0.36 g
Type
reactant
Smiles
N1=C(C=CC=2CCCNC12)CCCC(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated
FILTRATION
Type
FILTRATION
Details
The resulting precipitate, corresponding to the title product, is suction-filtered off over a frit
CUSTOM
Type
CUSTOM
Details
isolated in the form of a pale yellow solid

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=2CCCNC12)CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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